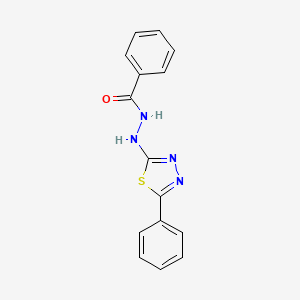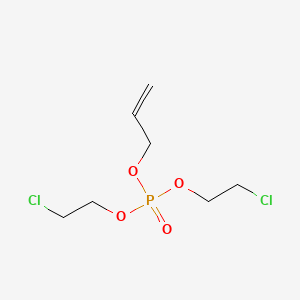![molecular formula C22H23N7O6 B13998673 Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate CAS No. 69123-63-3](/img/structure/B13998673.png)
Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes a triazole ring and multiple carbamoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the triazole ring, followed by the introduction of the ethoxycarbonylphenyl and carbamoylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate can be compared with other similar compounds, such as:
4-Ethoxycarbonylphenylboronic acid: This compound shares the ethoxycarbonylphenyl group but has different functional groups and applications.
4-Methoxycarbonylphenylboronic acid: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and uses.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of an ethoxycarbonyl group, resulting in different reactivity and applications.
The uniqueness of ethyl 4-[[5-[(4-ethoxycarbonylphenyl)carbamoylamino]-2H-1,2,4-triazol-3-yl]carbamoylamino]benzoate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
CAS No. |
69123-63-3 |
|---|---|
Molecular Formula |
C22H23N7O6 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-ethoxycarbonylphenyl)carbamoylamino]-1H-1,2,4-triazol-5-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C22H23N7O6/c1-3-34-17(30)13-5-9-15(10-6-13)23-21(32)26-19-25-20(29-28-19)27-22(33)24-16-11-7-14(8-12-16)18(31)35-4-2/h5-12H,3-4H2,1-2H3,(H5,23,24,25,26,27,28,29,32,33) |
InChI Key |
WPGQOTRECFBSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=NN2)NC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


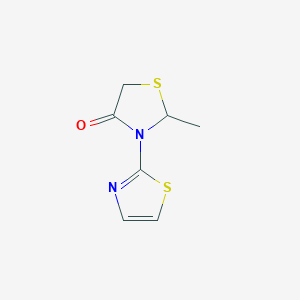
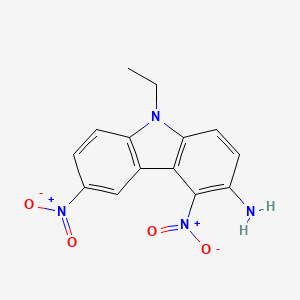
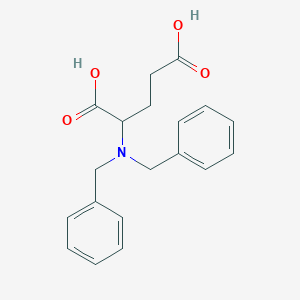
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)

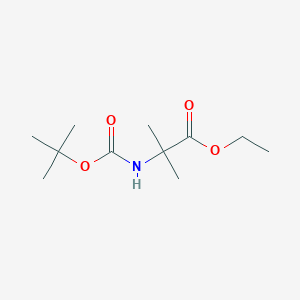
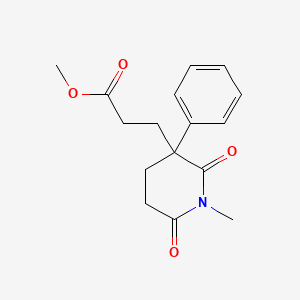

![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
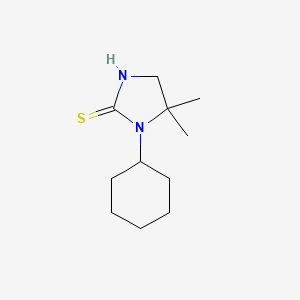

![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
